4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether
Description
Properties
IUPAC Name |
5-(4-methylphenoxy)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-2-4-7(5-3-6)13-8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZNENQZZRVEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether typically involves the reaction of 4-methylphenol with 1H-1,2,3,4-tetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ether linkage and the aromatic ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Research indicates that compounds containing tetraazole rings exhibit a range of biological activities:
- Antimicrobial Properties: Tetraazole derivatives have been studied for their effectiveness against various bacterial strains. The presence of the tetraazole moiety enhances the interaction with microbial targets .
- Anticancer Activity: Some studies have shown that derivatives of tetraazole can inhibit cancer cell proliferation. For instance, compounds similar to 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether have demonstrated promising results in inhibiting lung cancer cells .
Applications in Medicinal Chemistry
Due to its structural features, this compound can be utilized in several applications:
- Drug Development:
- Material Science:
- Agricultural Chemistry:
Mechanism of Action
The mechanism of action of 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether with analogous heterocyclic compounds, focusing on structural features, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Ring Size and Nitrogen Content : The tetrazole ring (4N atoms) offers higher polarity and hydrogen-bonding capacity compared to triazoles (3N) . Tetrazines (6-membered, 4N) exhibit distinct electronic properties due to conjugation .
- Substituent Effects: The methylphenoxy group in the target compound enhances lipophilicity (log P ~1.5–2.0 inferred from similar triazole derivatives ), whereas methoxybenzyl or thiol substituents in analogues modulate solubility and reactivity .
Biological Activity
4-Methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H8N4O
- CAS Number : 4612-90-2
- Structure : The compound features a tetraazole ring which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds with a similar structure to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds featuring the tetraazole moiety have shown IC50 values in the low micromolar range against cell lines such as A431 and Jurkat .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| 4-Methylphenyl Ether | HT29 | <10 |
Antimicrobial Activity
The antimicrobial efficacy of similar tetraazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | <50 µg/mL |
| Compound D | S. aureus | <20 µg/mL |
| 4-Methylphenyl Ether | Pseudomonas | <30 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the tetraazole ring is crucial for the biological activity of these compounds. Modifications on the phenyl ring can significantly influence their potency:
- Electron-donating groups (e.g., methyl) at specific positions enhance activity by improving lipophilicity and receptor binding.
- Hydrophobic interactions are key to the efficacy observed in various assays.
Case Studies
Several studies have explored the biological implications of tetraazole derivatives:
- Study on Antitumor Activity : A study demonstrated that a series of tetraazole derivatives exhibited potent antitumor activity with mechanisms involving apoptosis induction in cancer cells .
- Antimicrobial Evaluation : Another investigation reported that tetraazole compounds showed promising antibacterial activity against resistant strains, highlighting their potential as novel antibiotics .
Q & A
Basic: How can reaction conditions be optimized for synthesizing 4-methylphenyl 1H-1,2,3,4-tetraazol-5-yl ether?
Methodological Answer:
Optimization requires systematic screening of parameters (temperature, solvent polarity, catalyst loading) using statistical design of experiments (DoE) . For example, a factorial design can identify critical variables affecting yield, such as solvent choice (polar aprotic vs. non-polar) and reaction time. Monitor reaction progress via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) to quantify intermediates and byproducts .
Advanced: What computational methods predict regioselectivity in the cyclization of tetrazole derivatives like 4-methylphenyl 1H-tetraazol-5-yl ether?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies to predict regioselectivity. Compare computed IR spectra with experimental data (e.g., carbonyl stretching frequencies) to validate tautomeric forms. Pair with molecular dynamics (MD) simulations to assess solvent effects on reaction pathways .
Basic: What spectroscopic techniques are critical for characterizing 4-methylphenyl 1H-tetraazol-5-yl ether?
Methodological Answer:
- FTIR : Confirm the presence of the tetrazole ring (C=N stretching at ~1600 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹).
- NMR : Use H/C NMR (DMSO-d₆ or CDCl₃) to assign aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can contradictions in reported biological activity data for tetrazole derivatives be resolved?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, solvent effects). Standardize protocols using:
- Dose-response curves (IC₅₀ comparisons across studies).
- Molecular docking to assess binding affinity consistency with structural analogs.
- Meta-analysis of published data, focusing on compounds with confirmed crystallographic structures (e.g., Acta Crystallographica data ).
Basic: What purification strategies are effective for isolating 4-methylphenyl 1H-tetraazol-5-yl ether?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1).
- Recrystallization : Optimize solvent pairs (ethanol/water) based on solubility tests.
- TLC Monitoring : Employ UV-active plates (254 nm) and iodine staining to track purity .
Advanced: How do electronic effects of the methylphenyl group influence the tetrazole ring’s reactivity?
Methodological Answer:
The electron-donating methyl group stabilizes the tetrazole ring via resonance and inductive effects , altering its acidity (pKa). Use Hammett substituent constants (σ) to quantify electronic contributions. Compare with analogs (e.g., nitro-substituted phenyl derivatives) via cyclic voltammetry to measure redox potentials .
Basic: What safety protocols are essential when handling tetrazole derivatives?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Segregate halogenated byproducts and consult certified waste management protocols .
Advanced: How can reaction kinetics for tetrazole etherification be mechanistically modeled?
Methodological Answer:
Apply pseudo-first-order kinetics under excess aryl halide conditions. Use Arrhenius plots to determine activation energy (Eₐ) across temperatures (25–80°C). Validate with in situ IR spectroscopy to monitor intermediate formation rates. Compare with DFT-predicted energy barriers .
Basic: What analytical methods quantify trace impurities in synthesized 4-methylphenyl 1H-tetraazol-5-yl ether?
Methodological Answer:
- GC-MS : Detect volatile byproducts (e.g., unreacted starting materials).
- HPLC-DAD : Use UV spectra (200–400 nm) to identify non-volatile impurities.
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
Advanced: What strategies improve the thermal stability of tetrazole-based compounds for material science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
